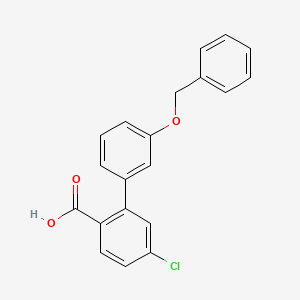
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% (4-BOPH-2-HBA) is a versatile organic compound that has a wide variety of applications in the fields of science and technology. 4-BOPH-2-HBA is a derivative of the aromatic hydroxybenzoic acid (HBA) family, which is a group of compounds with a wide range of properties and uses. 4-BOPH-2-HBA is a white, crystalline powder that is soluble in water and ethanol, and has a melting point of 109-110 °C. 4-BOPH-2-HBA has a high degree of purity and is often used in laboratory experiments due to its stability and low toxicity.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% is widely used in scientific research due to its versatile properties. It is used as a starting material for the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. It is also used as a reagent in the synthesis of compounds such as dyes, fragrances, and pigments. 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% is also used in the synthesis of polymers and other materials for use in the electronics industry.
Mechanism of Action
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By inhibiting the activity of COX, 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% can reduce inflammation and pain. It also has antioxidant activity, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% has anti-inflammatory and analgesic effects, which can reduce pain and inflammation. It also has anti-oxidant activity, which can protect cells from oxidative damage. In addition, 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% has been shown to have anti-cancer activity by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantages of using 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments are its high purity, low toxicity, and stability. Its low toxicity makes it safe to use in experiments, and its stability allows it to be stored for long periods of time without degradation. However, its low solubility in water can make it difficult to dissolve in aqueous solutions.
Future Directions
There are many potential future directions for research on 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95%. These include further investigations into its anti-cancer activity, its potential as an antioxidant, and its ability to inhibit the activity of cyclooxygenase. Additionally, further research could be conducted into its ability to act as a starting material for the synthesis of various pharmaceuticals and other compounds. Finally, further research could be conducted into its potential uses in the electronics industry, such as in the synthesis of polymers and other materials.
Synthesis Methods
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% is synthesized from the reaction of 4-benzyloxyphenol and 2-hydroxybenzoic acid in the presence of a strong acid catalyst. The reaction is performed in aqueous solution at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization and dried to obtain the pure compound.
properties
IUPAC Name |
2-hydroxy-4-(4-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYMESMLCHDOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692250 |
Source


|
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid | |
CAS RN |
1261956-05-1 |
Source


|
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














